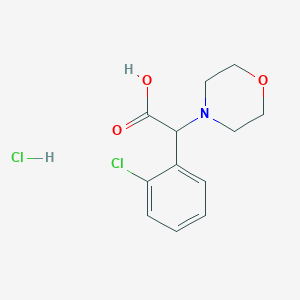
2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride is a chemical compound that belongs to the class of acetic acid derivatives It is characterized by the presence of a chlorophenyl group and a morpholino group attached to the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(2-chlorophenyl)-2-morpholinoethanol. This intermediate is then oxidized to form the corresponding acetic acid derivative. The final step involves the conversion of the acetic acid derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)acetic acid: Lacks the morpholino group, which may affect its biological activity.
2-(2-Bromophenyl)-2-morpholinoacetic acid hydrochloride: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and properties.
2-(2-Chlorophenyl)-2-piperidinoacetic acid hydrochloride: Contains a piperidine ring instead of a morpholine ring, which may influence its pharmacological profile.
Uniqueness
2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride is unique due to the presence of both the chlorophenyl and morpholino groups, which confer specific chemical and biological properties. Its unique structure makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
2-(2-chlorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3.ClH/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14;/h1-4,11H,5-8H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXXOKAOJDLSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
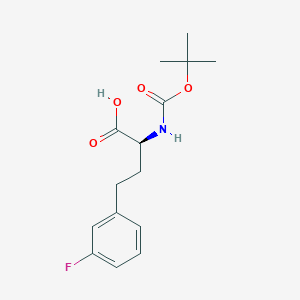
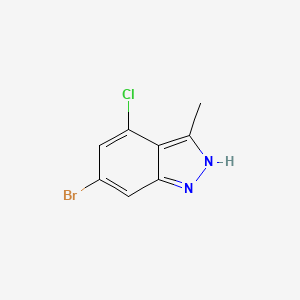
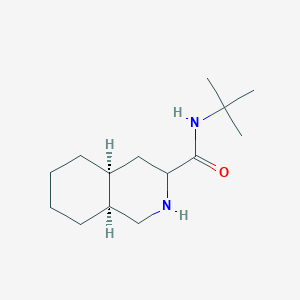
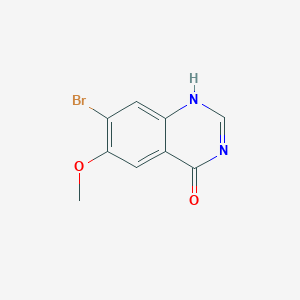
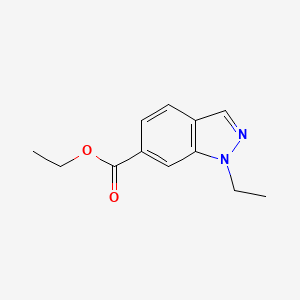
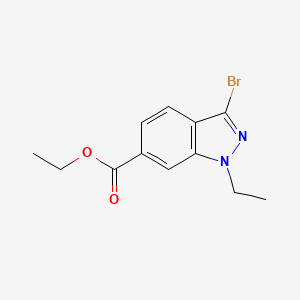
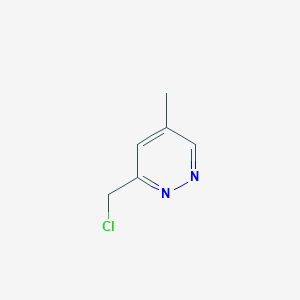
![tert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B8075893.png)
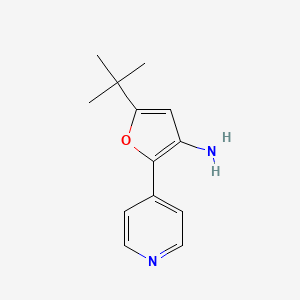
![4-aMino-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8075905.png)
![(4R)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B8075906.png)

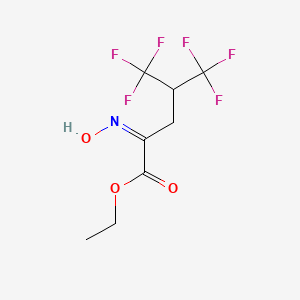
![Tert-butyl 4'-methylspiro[7-azabicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B8075931.png)
